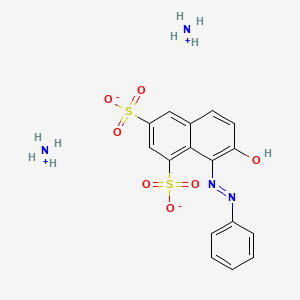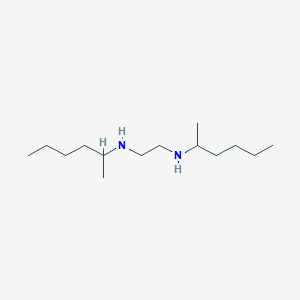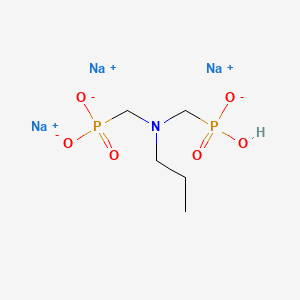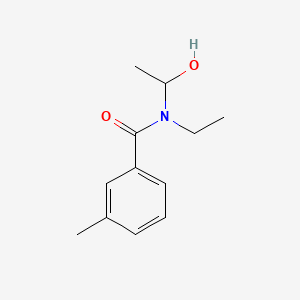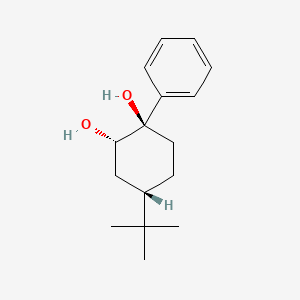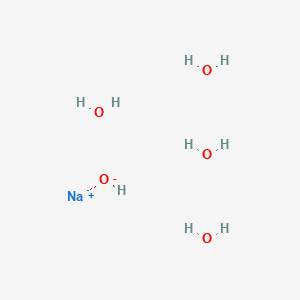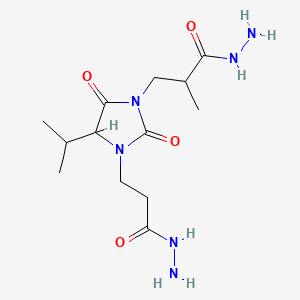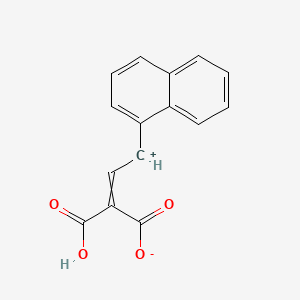
2-(2-(1-Naphthyl)ethenylidene)malonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(1-Naphthyl)ethenylidene)malonic acid is an organic compound with the molecular formula C15H10O4. It is characterized by its unique structure, which includes a naphthyl group attached to an ethenylidene moiety, further connected to a malonic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(1-Naphthyl)ethenylidene)malonic acid typically involves the condensation of 1-naphthaldehyde with malonic acid in the presence of a base. The reaction proceeds through the formation of an intermediate, which undergoes further reaction to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium ethoxide or potassium tert-butoxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(2-(1-Naphthyl)ethenylidene)malonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the ethenylidene group to an ethyl group.
Substitution: The aromatic naphthyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions include naphthoquinones, reduced derivatives with ethyl groups, and various substituted naphthyl compounds .
Scientific Research Applications
2-(2-(1-Naphthyl)ethenylidene)malonic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-(1-Naphthyl)ethenylidene)malonic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can modulate biological activities. For example, its oxidation products may interact with cellular components, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Naphthyl)malonic acid
- 1-Naphthylacetic acid
- 2-(2-(1-Naphthyl)ethenyl)malonic acid
Uniqueness
2-(2-(1-Naphthyl)ethenylidene)malonic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activities
Properties
CAS No. |
7508-27-2 |
|---|---|
Molecular Formula |
C15H10O4 |
Molecular Weight |
254.24 g/mol |
IUPAC Name |
2-carboxy-4-naphthalen-1-ylbut-2-enoate |
InChI |
InChI=1S/C15H10O4/c16-14(17)13(15(18)19)9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-9H,(H-,16,17,18,19) |
InChI Key |
ZZJFFMFUIQPHTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2[CH+]C=C(C(=O)O)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


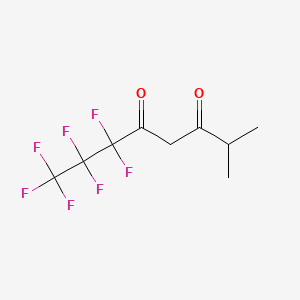
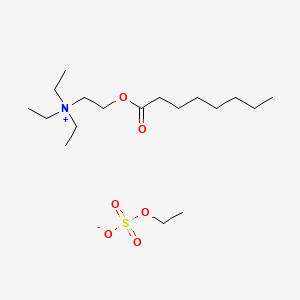
![(Z)-4-[3-bromo-1-(4-bromophenyl)-1-propenyl]-4'-chloro-1,1'-biphenyl](/img/structure/B12675753.png)
